hemoglobin Birmingham
Description
Properties
CAS No. |
130299-53-5 |
|---|---|
Molecular Formula |
C5H8O3S2 |
Synonyms |
hemoglobin Birmingham |
Origin of Product |
United States |
Genetic and Molecular Basis of Hemoglobin Birmingham
Research on Pathways Leading to Oxidation and Denaturation
The instability of Hemoglobin Birmingham is intrinsically linked to its propensity for oxidative damage. The normal hemoglobin molecule is susceptible to autoxidation, where the ferrous iron (Fe²⁺) in the heme group is oxidized to the ferric state (Fe³⁺), forming methemoglobin. researchgate.net In unstable variants like this compound, this process is significantly accelerated.
The primary pathway of denaturation involves the following steps:
Accelerated Autoxidation: The structural changes in this compound likely expose the heme pocket, making the ferrous iron more accessible to oxidizing agents and increasing the rate of methemoglobin formation. nih.govresearchgate.net
Hemichrome Formation: Methemoglobin itself is inherently less stable than oxyhemoglobin. nih.gov In unstable variants, it is prone to further denaturation into hemichromes, which are oxidized, denatured forms of hemoglobin where the heme iron is coordinated to both the proximal and distal histidines of the globin chain. nih.govnih.gov
Precipitation and Heinz Body Formation: Hemichromes are highly unstable and tend to precipitate within the red blood cell. These precipitates, along with aggregated globin chains, form inclusions known as Heinz bodies. nih.govhaematologica.org Heinz bodies attach to the inner surface of the red blood cell membrane, leading to increased membrane rigidity and eventual premature destruction of the cell by the spleen. haematologica.orgnih.gov
This cascade of events is a hallmark of the pathophysiology of congenital Heinz body hemolytic anemias caused by unstable hemoglobins (B146990). nih.gov
Influence of Specific Amino Acid Residues on Protein Stability
The stability of the hemoglobin tetramer is critically dependent on the intricate network of interactions between its amino acid residues. The C-terminal region of the beta-globin chain plays a crucial role in stabilizing the entire molecule through the formation of important salt bridges.
The deletion of residues 141-144 (Leu-Ala-His-Lys) in this compound has a profound destabilizing effect. nih.gov Specifically:
Histidine-143 (β143) and Lysine-144 (β144) are involved in crucial inter-subunit salt bridges that stabilize the deoxy (T) state of hemoglobin. The loss of these residues disrupts the normal conformational changes that occur during oxygenation and deoxygenation, leading to a less stable tetramer.
The C-terminal carboxyl group of Histidine-146 (which is lost in the deletion) normally forms a salt bridge with Lysine-40 of the alpha-chain. This interaction is vital for the stability of the deoxyhemoglobin tetramer and contributes to the Bohr effect. Its absence in this compound further contributes to the molecule's instability. nih.gov
The substitution with a single Glutamine residue at the new C-terminus is unlikely to restore the stabilizing interactions provided by the four deleted amino acids. Glutamine is a polar, uncharged amino acid and cannot form the same ionic bonds that are critical for the structural integrity of this region. The introduction of this residue in a structurally sensitive area likely leads to localized misfolding and further destabilization of the protein. While research on another unstable variant, Hemoglobin Istanbul, shows a substitution of glutamine for histidine at a different position also results in instability, it highlights the sensitivity of hemoglobin structure to such changes. unl.edufsu.edu
| Original Amino Acid Residue | Position | Normal Function/Interaction | Impact of Deletion in this compound |
| Leucine (Leu) | β141 | Hydrophobic interactions within the subunit | Loss of stabilizing hydrophobic interactions |
| Alanine (Ala) | β142 | Contributes to the overall protein structure | Alteration of the polypeptide backbone conformation |
| Histidine (His) | β143 | Involved in inter-subunit salt bridges | Disruption of T-state stabilization |
| Lysine (Lys) | β144 | Involved in inter-subunit salt bridges | Disruption of T-state stabilization |
| New Amino Acid Residue | Position | Properties | Impact of Insertion in this compound |
| Glutamine (Gln) | New C-terminus | Polar, uncharged | Unable to form the necessary stabilizing salt bridges |
Structural and Biophysical Characterization of Hemoglobin Birmingham
Quaternary Structure Analysis of Hemoglobin Birmingham
The quaternary structure of hemoglobin, which involves the arrangement of its four subunits (two α and two β chains), is critical for its cooperative oxygen-binding function. This function is governed by a transition between a low-affinity T (tense) state and a high-affinity R (relaxed) state. Mutations, particularly at the interfaces between subunits or at the C-termini of the chains, can significantly impact this allosteric regulation.
The C-terminus of the hemoglobin β-chain plays a crucial role in stabilizing the T-state quaternary structure through a network of salt bridges. The significant mutation in this compound, involving the deletion of four residues and a replacement at this terminus, would be expected to severely disrupt these interactions. This disruption likely destabilizes the T-state, which could alter the allosteric equilibrium.
However, specific research literature detailing experimental studies on the allosteric transitions or the precise conformational dynamics of this compound is not extensively available. While studies on normal hemoglobin show that the T-to-R transition involves a loss of structural stabilization free energy at the β-chain C-termini, equivalent quantitative energetic studies have not been published for the Birmingham variant. nih.gov
The binding of ligands such as oxygen, nitric oxide, and allosteric effectors like organic phosphates is intrinsically linked to the hemoglobin molecule's structural and conformational state. The mutation in this compound, by altering the allosteric machinery, would presumably affect its ligand-binding properties. For instance, destabilization of the T-state typically leads to higher oxygen affinity.
Detailed biochemical studies quantifying the binding affinities of oxygen, nitric oxide, or organic phosphates specifically for this compound are not prominent in the available scientific literature. Therefore, a comparative data table of ligand binding constants for this compound versus normal Hemoglobin A cannot be constructed at this time.
Tertiary Structural Alterations Induced by the this compound Mutation
The primary sequence of a globin chain dictates its folding into a specific three-dimensional tertiary structure, which is essential for creating the correct environment for the heme group and for interacting with other subunits.
The heme group is situated within a hydrophobic pocket of the globin chain. nih.gov The stability and function of this pocket are sensitive to structural perturbations. Mutations can introduce instability, for example, by replacing a hydrophobic residue with a hydrophilic one, as seen in Hb Bristol, which disrupts the heme pocket. researchgate.net
The primary structural perturbation in this compound is the radical alteration of the H-helix at the C-terminus of the β-chain. This region is critical for forming inter-subunit contacts that stabilize the deoxy (T) quaternary state. The deletion of four residues and the introduction of a new one fundamentally changes the local architecture.
Research into the specific energetic consequences of this localized perturbation in this compound is limited. However, studies on the energetics of the β-chain C-terminus in normal hemoglobin indicate that this region accounts for a significant portion of the molecule's allosteric energy change during the T-to-R transition. nih.gov The mutation in this compound would drastically alter this energy landscape, which is consistent with its classification as an unstable hemoglobin variant.
Molecular Dynamics Simulations and Computational Modeling of this compound
Molecular dynamics (MD) simulations and other computational modeling techniques are powerful tools for investigating the structural and dynamic effects of mutations on proteins like hemoglobin. These methods could provide valuable insights into how the Birmingham mutation affects allosteric pathways, conformational stability, and ligand interactions at an atomic level.
A review of the current scientific literature indicates a lack of published studies specifically dedicated to the molecular dynamics simulation or computational modeling of the this compound variant. Such studies would be instrumental in elucidating the precise molecular mechanisms responsible for its instability and altered function.
Predicting Structural Stability and Conformational Changes
The deletion of four residues and the insertion of one at the C-terminus of the β-globin chain in this compound are predicted to have profound effects on the structural stability and conformational dynamics of the hemoglobin tetramer. The C-terminal region of the β-chain plays a critical role in stabilizing the deoxy (T) state of hemoglobin through a network of salt bridges and hydrogen bonds. The removal of key residues involved in these interactions, such as His143 and Lys144, would disrupt the normal T-state conformation, leading to a less stable structure.
The predicted conformational changes are not limited to the immediate vicinity of the mutation. The disruption of the C-terminal salt bridges that are crucial for the T-state stability would likely shift the conformational equilibrium towards the R (oxy) state or other non-functional intermediate states. This shift can have significant implications for the protein's oxygen-binding properties and its allosteric regulation.
Simulating Protein-Ligand Interactions and Allosteric Pathways
The structural alterations in this compound are expected to significantly impact its interaction with ligands, most notably oxygen, and to disrupt the finely tuned allosteric pathways that govern cooperative oxygen binding. The C-terminal region of the β-globin chain is a key player in the allosteric mechanism of hemoglobin. In the deoxyhemoglobin (T-state), this region is involved in a network of interactions that constrain the molecule in a low-oxygen-affinity conformation. Upon oxygenation, these interactions are broken, facilitating the transition to the high-affinity R-state.
Advanced Methodologies for Studying Hemoglobin Birmingham
Genetic Analysis Techniques for Hemoglobin Variants
Identifying the precise genetic mutation underlying a hemoglobin variant is the foundational step in its characterization. Modern molecular biology offers a powerful toolkit for analyzing the globin genes.
Direct DNA sequencing, historically performed using the Sanger method, provides the exact nucleotide sequence of the globin genes, allowing for the definitive identification of point mutations, small insertions, or deletions that give rise to hemoglobin variants. nih.gov This targeted approach is highly accurate for known or suspected mutations.
In recent years, Next-Generation Sequencing (NGS) has revolutionized the genetic analysis of hemoglobinopathies. nih.govnih.gov NGS platforms allow for the simultaneous sequencing of millions of DNA fragments, making it possible to analyze the entire globin gene clusters (alpha and beta) or even the whole exome or genome in a high-throughput manner. nih.govmdpi.com This is particularly advantageous in complex cases or for identifying novel or rare mutations. nih.goveurobloodnet.eu The application of NGS in large-scale carrier screening has demonstrated its value in identifying a wide array of hemoglobin variants. nih.govnih.gov
Key Applications of DNA Sequencing in Hemoglobin Variant Analysis:
| Sequencing Technique | Primary Application | Advantages |
| Sanger Sequencing | Confirmation of known mutations, analysis of single genes. | High accuracy for targeted regions. |
| Next-Generation Sequencing (NGS) | Comprehensive analysis of globin gene clusters, discovery of novel mutations, high-throughput screening. nih.gov | Massively parallel sequencing, high sensitivity, ability to detect complex genetic variations. mdpi.com |
While sequencing methods are excellent for detecting small genetic changes, they are not always suitable for identifying large deletions or duplications of entire genes or gene segments, which are a common cause of thalassemias. nih.gov For this purpose, techniques like Multiplex Ligation-Dependent Probe Amplification (MLPA) and Gap-Polymerase Chain Reaction (Gap-PCR) are employed.
MLPA is a quantitative method that can detect changes in the copy number of specific DNA sequences. nih.govnih.gov It is a versatile technique used to identify known and unknown deletions and duplications within the alpha and beta-globin gene clusters. nih.govmjpath.org.my
Gap-PCR is a simpler and more rapid method specifically designed to detect known deletions. nih.govnih.gov It utilizes primers that flank the known deletion breakpoints. The presence of a PCR product of a specific size indicates the presence of the deletion. researchgate.net
Comparison of MLPA and Gap-PCR:
| Technique | Principle | Detects | Throughput |
| MLPA | Hybridization and ligation of multiple probes followed by PCR amplification. nih.gov | Deletions and duplications (known and unknown). nih.gov | High |
| Gap-PCR | PCR with primers flanking a known deletion. nih.gov | Known deletions. nih.gov | Moderate |
Advanced Protein Purification and Biochemical Characterization
Once a hemoglobin variant is identified at the genetic level, it is crucial to purify the abnormal protein and characterize its biochemical properties to understand how the mutation affects its function.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of hemoglobin variants. learnhaem.comresearchgate.net Ion-exchange HPLC, in particular, separates different hemoglobin types based on their charge, providing a quantitative measure of each fraction (e.g., HbA, HbA2, HbF, and abnormal variants). learnhaem.comyoutube.com The retention time of a variant can provide a presumptive identification. learnhaem.comresearchgate.net
Reversed-Phase HPLC (RP-HPLC) is used to separate the individual globin chains (alpha, beta, gamma, delta), allowing for the identification of which chain is affected by the mutation.
Capillary Zone Electrophoresis (CZE) is another high-resolution separation technique that separates molecules based on their charge-to-mass ratio in a capillary tube. nih.gov It offers rapid analysis times and can resolve many hemoglobin variants. nih.gov
Electrophoresis is a classical and still widely used method for screening and identifying hemoglobin variants. wikipedia.orgmedlineplus.gov The principle is based on the migration of charged molecules in an electric field. wikipedia.org
Common Electrophoretic Methods for Hemoglobin Analysis:
| Electrophoresis Type | Medium | pH | Principle |
| Cellulose Acetate Electrophoresis | Cellulose Acetate | Alkaline (8.4-8.6) | Separation based on negative charge; proteins migrate towards the anode. learnhaem.com |
| Citrate Agar (B569324) Electrophoresis | Agarose Gel | Acidic (6.0-6.2) | Separation based on charge and interaction with the agar medium. learnhaem.com |
| Isoelectric Focusing (IEF) | Polyacrylamide or Agarose Gel | pH Gradient | Proteins migrate to their isoelectric point (pI), where their net charge is zero. springernature.com |
The mobility of a hemoglobin variant in different electrophoretic systems, particularly at both alkaline and acid pH, provides crucial information for its identification. learnhaem.com
Structural Biology Techniques for Atomic Resolution
To fully comprehend the functional consequences of a mutation, it is essential to determine the three-dimensional structure of the hemoglobin variant at atomic resolution. This allows for a detailed examination of how the amino acid substitution alters the protein's conformation, stability, and ligand-binding properties.
The primary techniques for determining the atomic structure of proteins like hemoglobin are X-ray crystallography and, more recently, cryo-electron microscopy (cryo-EM). mdpi.comnih.gov
X-ray crystallography involves crystallizing the purified hemoglobin variant and then bombarding the crystal with X-rays. The diffraction pattern of the X-rays is used to calculate the electron density map of the molecule, from which the atomic structure can be built. mdpi.comnih.gov This technique has been instrumental in elucidating the structure of normal hemoglobin and numerous variants, providing profound insights into its allosteric mechanism. nih.govrcsb.org
Cryo-electron microscopy is a powerful technique that involves flash-freezing the protein in solution and imaging the individual molecules with an electron microscope. nih.gov Computational methods are then used to reconstruct a high-resolution three-dimensional structure from thousands of two-dimensional images. Cryo-EM is particularly useful for studying large protein complexes and proteins that are difficult to crystallize. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy can also provide atomic-level structural and dynamic information about hemoglobin in solution, complementing the static pictures provided by crystallography and cryo-EM. researchgate.netbirmingham.ac.uk
X-ray Crystallography for Three-Dimensional Structure Elucidation
X-ray crystallography is a cornerstone technique for determining the high-resolution, three-dimensional structure of proteins. springernature.combirmingham.ac.uk It has been pivotal in understanding the structure-function relationship of hemoglobin and formulating the fundamental theories of allosteric regulation. springernature.comresearchgate.net The first protein structures to be solved using this method were myoglobin (B1173299) and hemoglobin, a landmark achievement that earned a Nobel Prize. springernature.comresearchgate.net
For a variant like Hemoglobin Birmingham, X-ray crystallography can reveal the precise atomic coordinates of the protein. The process involves growing high-quality crystals of the hemoglobin variant, which can be a challenging step requiring careful optimization of conditions like pH, temperature, and precipitant concentration. mdpi.com Once suitable crystals are obtained, they are exposed to a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots. nih.gov By analyzing the position and intensity of these spots, researchers can calculate an electron density map of the molecule. This map is then interpreted by fitting the known amino acid sequence of this compound into the density, resulting in a detailed atomic model.
This model can provide critical information on:
Local Conformational Changes: The precise structural perturbations at and around the mutation site (β-chain, position 95, Leu→Arg).
Changes in Subunit Interfaces: How the substitution affects the contacts between the α and β subunits, which is crucial for the cooperative binding of oxygen.
Alterations in the Heme Pocket: Any subtle shifts in the heme group's position or the surrounding residues that might impact its oxygen-binding properties.
Allosteric State Comparison: By crystallizing the variant in both the deoxygenated (T, tense) and oxygenated (R, relaxed) states, the structural basis for any altered allosteric behavior can be determined. researchgate.net
| Parameter | Description | Typical Value/Range for Hemoglobin |
|---|---|---|
| Space Group | Describes the crystal's internal symmetry. Different hemoglobin forms crystallize in various space groups. | e.g., C222₁, P2₁2₁2₁ |
| Unit Cell Dimensions (Å) | The dimensions of the basic repeating unit of the crystal (a, b, c, α, β, γ). | a ≈ 63, b ≈ 83, c ≈ 54 (for human deoxyHb) |
| Resolution (Å) | A measure of the level of detail in the electron density map. Lower numbers indicate higher resolution. | 1.5 - 3.0 Å |
| R-factor / R-free | Measures the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower values indicate a better fit. | < 0.25 (25%) |
| Data Collection Temperature | Crystals are typically flash-cooled in liquid nitrogen to minimize radiation damage. | 100 K (-173 °C) |
Cryo-Electron Microscopy (Cryo-EM) Applications in Hemoglobin Variant Studies
In recent years, cryo-electron microscopy (cryo-EM) has emerged as a powerful alternative to X-ray crystallography for determining the structure of biological macromolecules. nih.gov This technique is particularly valuable for studying proteins that are difficult to crystallize or that exist in multiple conformational states in solution. biorxiv.org For hemoglobin, which is relatively small for cryo-EM standards, recent technological advances have made its structural analysis feasible at near-atomic resolution. nih.govwikipedia.org
In cryo-EM, a purified solution of this compound is applied to a small grid, which is then rapidly plunge-frozen in liquid ethane. This process traps the protein molecules in a thin layer of non-crystalline (vitreous) ice, preserving their native structure. wikipedia.org A transmission electron microscope then images thousands of these frozen-hydrated particles from different angles. Sophisticated software is used to classify the images of individual molecules and reconstruct a three-dimensional map of the protein's electron density.
Key advantages of cryo-EM for studying this compound include:
No Crystallization Required: This bypasses a major bottleneck in structural biology, allowing the study of the protein in a near-native, hydrated state.
Conformational Heterogeneity Analysis: Cryo-EM can capture multiple co-existing conformations of the protein from a single sample. biorxiv.orgbiorxiv.org For an allosteric protein like hemoglobin, this means it's possible to visualize not just the canonical T and R states, but also intermediate states that may be populated in solution. biorxiv.org This could reveal if the Birmingham mutation shifts the equilibrium between different conformations.
Smaller Sample Requirement: Cryo-EM often requires less protein than crystallography.
| Feature | X-ray Crystallography | Cryo-Electron Microscopy (Cryo-EM) |
|---|---|---|
| Sample State | Crystalline solid | Vitrified (frozen) solution |
| Major Advantage | Can achieve very high (atomic) resolution. | No need for crystals; can analyze conformational mixtures. biorxiv.org |
| Major Limitation | Requires well-diffracting crystals; crystal packing can influence conformation. | Resolution can be limited for small proteins like hemoglobin (~64 kDa). wikipedia.org |
| Structural Information | Provides a high-resolution snapshot of a single, low-energy conformation present in the crystal lattice. | Can provide multiple structures representing the conformational landscape in solution. biorxiv.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Dynamics and Protein Folding
While crystallography and cryo-EM provide static pictures of a protein's structure, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying its structure, dynamics, and folding in solution. nih.gov NMR exploits the magnetic properties of atomic nuclei (typically ¹H, ¹⁵N, and ¹³C in proteins). By placing a sample in a strong magnetic field and perturbing it with radiofrequency pulses, NMR can provide information on the chemical environment and motion of individual atoms within the protein.
For this compound, NMR can be used to:
Probe Protein Dynamics: NMR relaxation experiments can measure the motion of the protein backbone and side chains on timescales ranging from picoseconds to seconds. nih.gov This can reveal whether the Leu→Arg mutation in this compound alters the flexibility of certain regions of the protein, which could be linked to changes in stability or function.
Monitor Protein Folding and Stability: By monitoring NMR spectra as a function of temperature or chemical denaturant concentration, the stability and folding pathway of the variant can be compared to that of normal hemoglobin.
Characterize Heme Pocket Environment: The protons on the heme group and nearby amino acid residues give rise to characteristic signals in the ¹H NMR spectrum. researchgate.net Changes in these signals can report on the electronic structure of the heme iron and the precise geometry of the heme pocket.
Map Ligand Binding and Allosteric Transitions: NMR can detect the structural changes that occur upon oxygen binding, providing a solution-state view of the allosteric transition.
| NMR Parameter | Information Provided | Application to this compound |
|---|---|---|
| Chemical Shift | Local electronic environment of a nucleus. | Identifies structural changes around the mutation site and heme pocket. |
| Nuclear Overhauser Effect (NOE) | Provides distance constraints (< 5 Å) between protons. | Used for 3D structure determination in solution. |
| Relaxation Parameters (T₁, T₂, Rex) | Characterizes molecular motions on ps-ns and µs-ms timescales. nih.gov | Reveals changes in protein flexibility and conformational exchange due to the mutation. |
| Hydrogen-Deuterium Exchange (HDX) | Measures the solvent accessibility of backbone amide protons. | Identifies changes in structural stability and compactness. |
Spectroscopic Analysis Methods for Hemoglobin Research
Spectroscopic methods provide complementary information to high-resolution structural techniques. They are often used for initial characterization and for studying dynamic processes that are difficult to capture with other methods.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Heme Electronic Structure and Dynamics
UV-Vis absorption spectroscopy is a fundamental technique for studying heme proteins. The heme group acts as a strong chromophore, giving hemoglobin its characteristic red color and producing intense absorption bands in the visible and near-UV regions. oceanoptics.com The positions and intensities of these bands are highly sensitive to the oxidation state (ferrous Fe²⁺ vs. ferric Fe³⁺), spin state, and coordination environment of the heme iron. nih.gov
Studying this compound with UV-Vis spectroscopy can quickly reveal if the mutation has altered the fundamental properties of the heme active site. The key spectral features include:
Soret Band: An intense peak around 400-430 nm, which arises from a π→π* electronic transition of the porphyrin ring. Its exact position is a sensitive marker of the heme environment. For example, the Soret peak for oxyhemoglobin is at ~415 nm, while for deoxyhemoglobin it is at ~430 nm. nih.gov
Q Bands: Weaker bands in the 500-600 nm region (also called α and β bands), which are also sensitive to the ligation and oxidation state of the heme. researchgate.net
By comparing the UV-Vis spectra of this compound with that of normal Hemoglobin A under various conditions (e.g., oxygenated, deoxygenated, oxidized), researchers can assess the integrity of the heme pocket and its electronic structure. nih.govnih.gov
| Hemoglobin State | Soret Band (nm) | Q Bands (nm) |
|---|---|---|
| Oxyhemoglobin (Fe²⁺) | ~415 nih.gov | ~541, ~576 researchgate.net |
| Deoxyhemoglobin (Fe²⁺) | ~430 nih.gov | ~555 (broad) |
| Methemoglobin (Fe³⁺) | ~406 nih.gov | ~500, ~630 |
| Cyanohemoglobin (Fe³⁺) | ~419 nih.gov | ~540 |
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis and Conformational Changes
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. youtube.com In proteins, the primary sources of the CD signal are the asymmetric arrangement of peptide bonds in secondary structures (α-helices, β-sheets) and the environment of aromatic amino acid side chains. youtube.comnih.gov
Far-UV CD (190-250 nm): This region is dominated by the absorption of the peptide backbone. The shape and magnitude of the CD spectrum in this region can be used to estimate the percentage of α-helix, β-sheet, and random coil content. For a predominantly α-helical protein like hemoglobin, this spectrum is characterized by strong negative bands around 222 and 208 nm. Any perturbation in the secondary structure of this compound would be reflected in this spectral region. researchgate.net
Soret Region CD (around 400 nm): The heme chromophore can also produce a CD signal when it is bound in the asymmetric environment of the protein pocket. Changes in this region can report on conformational changes near the heme group. nih.gov
Thermal or chemical denaturation studies monitored by CD can be used to compare the stability of this compound to that of the normal protein. researchgate.net
| Spectral Region | Chromophore | Structural Information |
|---|---|---|
| Far-UV (190-250 nm) | Peptide Backbone | Secondary Structure (α-helix, β-sheet content). researchgate.net |
| Near-UV (250-320 nm) | Aromatic Amino Acids (Phe, Tyr, Trp) | Tertiary Structure and local environment of aromatic residues. pnas.org |
| Visible/Soret (400-700 nm) | Heme Group | Heme pocket environment and conformational changes affecting the heme. nih.gov |
Resonance Raman and Diffuse Resonance Raman Spectroscopy for Heme and Protein Interactions
Resonance Raman (RR) spectroscopy is a powerful vibrational spectroscopy technique that provides highly detailed information about the heme active site of hemoglobin. pitt.eduasianjournalofphysics.com By using an excitation laser wavelength that coincides with an electronic absorption band of the heme (e.g., the Soret or Q bands), the vibrational modes of the heme group are selectively enhanced by a factor of 10³ to 10⁶. This allows for the study of the heme group with minimal interference from the rest of the protein or the solvent. pitt.edu
RR spectroscopy is exceptionally sensitive to subtle changes in the heme's structure and its interactions with the surrounding protein. asianjournalofphysics.comnih.gov It can be used to probe:
Oxidation and Spin State: The frequencies of certain "marker bands" in the RR spectrum are well-correlated with the oxidation state (Fe²⁺/Fe³⁺) and spin state (high-spin/low-spin) of the heme iron. acs.org
Heme Geometry: The positions of core-size marker bands are sensitive to the distance between the center of the porphyrin ring and the pyrrole (B145914) nitrogen atoms, which changes during the allosteric transition. asianjournalofphysics.com
Iron-Ligand Bonds: The technique can directly observe the vibrational modes of the bond between the iron and its axial ligands, such as the proximal histidine and bound oxygen (Fe-His and Fe-O₂ stretching vibrations). asianjournalofphysics.comacs.org
By applying RR spectroscopy to this compound, one could detect minute changes in the heme pocket environment, such as altered hydrogen bonding or steric strain, that are caused by the distal Leu→Arg mutation. This provides a level of detail about the heme-protein interaction that is often inaccessible by other methods. nih.gov
| Frequency Range (cm⁻¹) | Vibrational Mode | Structural Significance |
|---|---|---|
| 1450-1650 | Core-size marker bands (e.g., ν₂, ν₃, ν₁₀) | Sensitive to porphyrin core expansion/contraction; correlates with Fe spin state and out-of-plane displacement. asianjournalofphysics.com |
| 1340-1380 | Oxidation state marker band (ν₄) | Distinguishes between ferrous (Fe²⁺) and ferric (Fe³⁺) states. nih.gov |
| 400-600 | Fe-ligand stretching modes (e.g., ν(Fe-O₂), ν(Fe-CN)) | Directly probes the bond between iron and the sixth ligand, sensitive to distal pocket interactions. acs.org |
| ~220 | Fe-Histidine stretching mode (ν(Fe-His)) | Probes the covalent bond to the proximal histidine, which is critical for allosteric communication. |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Heme States
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying molecules with unpaired electrons, making it particularly suitable for investigating the paramagnetic heme states in hemoglobin. nih.govacs.org In the context of this compound, where the β-chain has a mutation (β141(H19)Leu→Arg), EPR can provide insights into how this structural change affects the electronic environment of the heme iron.
The iron atom in the heme group of hemoglobin can exist in different spin states, primarily the high-spin (S=5/2) and low-spin (S=1/2) ferric (Fe³⁺) states, both of which are paramagnetic and thus EPR-active. nih.govnih.gov The g-values obtained from an EPR spectrum are highly sensitive to the geometry and nature of the ligands coordinated to the heme iron. nih.gov Therefore, any alteration in the globin chain, such as the amino acid substitution in this compound, that influences the heme pocket can potentially be detected as a change in the EPR spectrum.
In a hypothetical EPR study of ferric this compound, the following could be investigated:
Spin State Equilibrium: The equilibrium between high-spin and low-spin states can be influenced by changes in the heme pocket. The mutation in this compound might shift this equilibrium, which would be observable by changes in the relative intensities of the corresponding EPR signals.
Ligand Field Symmetry: The EPR spectrum of a low-spin heme is sensitive to the rhombic and axial distortions of the ligand field. nih.gov By analyzing the g-values, researchers could infer subtle changes in the orientation of the proximal histidine or the binding of exogenous ligands in the distal pocket caused by the β141 mutation.
Zero-Field Splitting: For high-spin ferric heme, EPR can determine the zero-field splitting parameters (D and E), which provide information about the electronic structure and symmetry of the iron center. nih.govcmu.edu A change in these parameters in this compound compared to normal hemoglobin would indicate a modified heme environment.
While specific EPR studies on this compound are not widely documented, the principles of the technique demonstrate its potential to elucidate the electronic and structural consequences of the mutation on the active site of the molecule.
Absorption-Based Hyperspectral Imaging for Intracellular Hemoglobin States
Absorption-based hyperspectral imaging is a non-invasive, label-free optical technique that can be used to study the different states of hemoglobin within single erythrocytes. nist.govresearchgate.netresearchgate.net This methodology captures a series of images at different wavelengths, creating a "hypercube" of data that contains spatial and spectral information. By analyzing the absorption spectra at each pixel, it is possible to identify and map the distribution of various hemoglobin species, such as oxyhemoglobin and deoxyhemoglobin, based on their unique spectral signatures. nist.govresearchgate.netphotonics.com
The process involves illuminating a sample of red blood cells with light of varying wavelengths and measuring the transmitted light with a detector. The resulting absorption spectra can be analyzed using algorithms that differentiate the spectral signatures of different hemoglobin states. nist.govresearchgate.net This allows for the quantification of the relative abundance of each state within the cell. nist.govresearchgate.net
Potential research applications for this compound using this technique include:
Mapping Oxygen Saturation: Creating detailed intracellular maps of oxygen saturation to observe any spatial variations that might be induced by the mutation.
Dynamic Oxygenation Studies: Observing the changes in intracellular hemoglobin states in real-time as the oxygen tension in the surrounding environment is altered.
Comparison with Normal Erythrocytes: Quantitatively comparing the oxygenation profiles of erythrocytes containing this compound with those containing normal hemoglobin to assess the functional impact of the mutation.
This approach offers a cellular-level perspective on the functional consequences of the this compound mutation, complementing data from bulk solution studies.
Mass Spectrometry-Based Approaches for Hemoglobin Variant Identification
Electrospray Ionization Mass Spectrometry (ESI-MS) for Intact Globin Chain Analysis
Electrospray Ionization Mass Spectrometry (ESI-MS) is a cornerstone technique for the rapid and accurate determination of the molecular weights of intact globin chains, making it highly effective for identifying hemoglobin variants. lcms.cznih.gov This method involves introducing a dilute solution of whole blood into the mass spectrometer, where the globin chains are ionized and separated based on their mass-to-charge ratio. nih.gov The resulting spectrum displays a series of multiply charged ions from which the precise molecular mass of each globin chain can be calculated. lcms.cz
The primary advantage of ESI-MS in the context of this compound is its ability to detect the mass shift caused by the amino acid substitution. The mutation in this compound is β141(H19)Leu→Arg. The change in mass can be calculated as follows:
| Amino Acid | Molecular Weight (Da) |
| Leucine (Leu) | 131.17 |
| Arginine (Arg) | 174.20 |
| Mass Difference | +43.03 |
An ESI-MS analysis of a blood sample containing this compound would show a peak for the normal β-globin chain at approximately 15,867 Da and an additional peak for the variant β-chain at approximately 15,910 Da, corresponding to the +43 Da mass increase. This clear mass shift provides a strong indication of the presence of a variant and the type of amino acid substitution. nih.gov ESI-MS is a powerful first-line tool for screening and presumptive identification of hemoglobin variants before further characterization. nih.govnih.gov
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) Mass Spectrometry for Protein Fingerprinting
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) Mass Spectrometry is another valuable tool for the analysis of hemoglobin variants, often used for protein fingerprinting. ovid.comwikipedia.org In this technique, the protein sample is co-crystallized with a matrix material. A laser is then used to desorb and ionize the sample, and the time it takes for the ions to travel to the detector is measured, which is proportional to their mass-to-charge ratio. wikipedia.org
For this compound, MALDI-ToF MS can be used in two main ways:
Intact Globin Chain Analysis: Similar to ESI-MS, MALDI-ToF can measure the molecular weight of the intact α and β globin chains. The +43 Da mass difference in the β-chain of this compound would be detectable, confirming the presence of a variant. nih.gov
Peptide Mass Fingerprinting (PMF): This is a more common application of MALDI-ToF in proteomics. wikipedia.org The globin chains are first digested with a protease, such as trypsin, which cleaves the protein at specific amino acid residues. rsc.org The resulting mixture of peptides is then analyzed by MALDI-ToF MS, generating a unique "fingerprint" of peptide masses for that protein. wikipedia.org The mutation in this compound would alter the mass of the tryptic peptide containing the β141 position, leading to a predictable shift in the peptide mass fingerprint. This allows for a more localized identification of the mutation. ovid.comrsc.org
The combination of intact mass analysis and peptide mass fingerprinting with MALDI-ToF MS provides a robust method for the detection and preliminary characterization of hemoglobin variants like this compound. ovid.comnih.gov
Peptide Mass Mapping and Fingerprinting for Mutation Localization
Peptide mass mapping, often performed using MALDI-ToF MS or ESI-MS, is a crucial step in pinpointing the location of a mutation within a globin chain. nih.govbu.edu This "bottom-up" proteomic approach involves the enzymatic digestion of the hemoglobin sample, typically with trypsin, to generate a set of predictable peptides. rsc.orgnih.govnih.gov The masses of these peptides are then measured and compared to the theoretical masses of peptides from the normal hemoglobin sequence.
For this compound (β141(H19)Leu→Arg), the mutation occurs within a specific tryptic peptide. The expected tryptic peptides of the normal and variant β-chains around the mutation site would be:
| Globin Chain | Tryptic Peptide | Sequence | Expected Mass (Da) |
| Normal β-chain | βT14 | Ala-His-Gly-Lys | 453.5 |
| βT15 | Val-Val-Ala-Gly-Val-Ala-Asn-Ala-Leu -Ala-His-Lys | 1279.5 | |
| This compound β-chain | βT14 | Ala-His-Gly-Lys | 453.5 |
| βT15 | Val-Val-Ala-Gly-Val-Ala-Asn-Ala-Arg -Ala-His-Lys | 1322.5 |
The +43 Da mass shift would be observed specifically for the βT15 peptide, thereby localizing the mutation to this segment of the β-globin chain. nih.gov This method is highly effective for identifying the region of the protein that contains the amino acid substitution, guiding further analysis for precise sequence confirmation. nih.govbu.edu
Tandem Mass Spectrometry (MS/MS) for Amino Acid Sequence Confirmation
Tandem Mass Spectrometry (MS/MS) is the definitive method for confirming the exact amino acid sequence of a peptide and, therefore, the precise nature of a mutation in a hemoglobin variant. nih.gov In an MS/MS experiment, a specific peptide ion (a precursor ion) from the initial mass analysis is selected, fragmented, and the masses of the resulting fragment ions (product ions) are measured. acs.orgnih.gov
Following the localization of the mutation in this compound to the βT15 peptide by peptide mass mapping, this specific peptide ion would be subjected to MS/MS analysis. The fragmentation pattern of the peptide is determined by its amino acid sequence. By analyzing the mass differences between the product ions, the sequence of the peptide can be deduced.
Comparative Research on Hemoglobin Birmingham and Other Hemoglobin Variants
Structural Homologies and Divergences with Other Deletion or Insertion Variants
The defining structural feature of Hemoglobin Birmingham is the result of an in-frame deletion of nine nucleotides, which leads to the removal of four amino acid residues, Leucine-Alanine-Histidine-Lysine, at positions β141 through β144, and the insertion of a single Glutamine residue. This alteration significantly shortens the H-helix of the β-globin chain and disrupts the C-terminal region, which is crucial for the stability and function of the hemoglobin tetramer.
A comparison with other hemoglobin variants that also involve deletions or insertions reveals both commonalities and distinct differences in their structural consequences.
Hemoglobin Leslie : This variant results from the deletion of a single amino acid, Glutamine, at position β131. nih.gov This residue is located in the α1β1 contact region, and its absence destabilizes the hemoglobin molecule, though generally with less severe clinical manifestations compared to more extensive deletions. nih.gov This highlights how the location and extent of a deletion can modulate the severity of the resulting instability.
Hemoglobin St. Antoine : In this variant, two amino acids, Glycine and Leucine at positions β74 and β75, are deleted. This deletion occurs within the E-helix, which forms part of the heme pocket. The structural disruption in this critical region leads to significant instability of the hemoglobin molecule.
The structural divergence among these variants, despite all involving in-frame deletions, underscores the principle that the functional consequence of a mutation is highly dependent on the specific location and the role of the affected amino acids in maintaining the secondary, tertiary, and quaternary structures of hemoglobin.
| Hemoglobin Variant | Affected Globin Chain | Nature of Mutation | Structural Consequence |
|---|---|---|---|
| This compound | β-chain | Deletion of 4 amino acids (β141-144), Insertion of 1 amino acid (Gln) | Shortening of the H-helix and disruption of the C-terminus. |
| Hemoglobin Gun Hill | β-chain | Deletion of 5 amino acids (β91-95) | Loss of the proximal histidine and inability to bind heme in the β-chains. ashpublications.orgnih.gov |
| Hemoglobin Leslie | β-chain | Deletion of 1 amino acid (β131) | Disruption of the α1β1 contact region. nih.gov |
| Hemoglobin St. Antoine | β-chain | Deletion of 2 amino acids (β74-75) | Alteration of the E-helix within the heme pocket. |
Functional Analogies and Differences in Allosteric Regulation and Ligand Binding
The structural alterations in hemoglobin variants often translate into profound functional changes, particularly in their ability to bind and release oxygen, a process governed by allosteric regulation. While specific experimental data on the allosteric properties of this compound are limited, its structural characteristics allow for informed inferences when compared to other variants with well-characterized functional defects.
The C-terminal region of the β-globin chain, which is significantly altered in this compound, plays a critical role in the allosteric transition between the low-oxygen-affinity "tense" (T) state and the high-oxygen-affinity "relaxed" (R) state. This region is involved in forming salt bridges that stabilize the T state, and their disruption would be expected to shift the equilibrium towards the R state, leading to increased oxygen affinity. However, the instability of the molecule can counteract this effect.
Many unstable hemoglobin variants exhibit altered oxygen affinity. nih.gov This can be either increased or decreased, depending on how the mutation affects the T-R equilibrium and the integrity of the heme pocket. For instance, variants with mutations at the α1β2 interface, which is crucial for the allosteric transition, often show marked changes in oxygen binding. nih.gov
High Oxygen Affinity Variants : Many unstable hemoglobins (B146990) are associated with high oxygen affinity. oncohemakey.com This is because the mutations can destabilize the T state more than the R state, shifting the allosteric equilibrium towards the high-affinity R state. This leads to reduced oxygen delivery to the tissues, which can cause polycythemia as a compensatory mechanism.
Low Oxygen Affinity Variants : Conversely, some mutations can result in low oxygen affinity. For example, Hemoglobin Kansas (β102 Asn→Thr) has a markedly reduced oxygen affinity because the mutation disrupts a hydrogen bond that stabilizes the R state. oncohemakey.com
Allosteric regulation is also influenced by heterotropic effectors such as protons (Bohr effect) and 2,3-bisphosphoglycerate (B1242519) (2,3-BPG). libretexts.org The C-terminal region of the β-chain is involved in the Bohr effect, and its alteration in this compound likely impairs the normal pH-dependent regulation of oxygen affinity. Similarly, the binding of 2,3-BPG, which stabilizes the T-state, may be affected.
| Functional Parameter | General Consequence in Unstable Hemoglobins | Inferred Consequence for this compound |
|---|---|---|
| Oxygen Affinity | Can be increased, decreased, or normal. nih.gov | Likely altered due to C-terminal disruption; potentially high affinity due to T-state destabilization. |
| Allosteric Regulation (T-R transition) | Often impaired due to structural changes at subunit interfaces or in regions critical for conformational change. nih.gov | Presumed to be significantly disrupted. |
| Bohr Effect | Can be reduced in variants with C-terminal mutations. | Likely reduced. |
| 2,3-BPG Binding | May be altered, affecting T-state stabilization. nih.gov | Potentially altered. |
Genetic Basis Comparisons of Distinct Hemoglobin Variant Mutations
Hemoglobin variants arise from different types of mutations in the globin genes, including point mutations, deletions, insertions, and frameshift mutations. The genetic basis of this compound, an in-frame deletion-insertion, provides a valuable point of comparison with other mutational classes.
In-Frame vs. Frameshift Mutations : The mutation in this compound is an in-frame deletion of 9 base pairs, which removes codons for four amino acids and, due to the remaining sequence, results in the insertion of a codon for one amino acid. Because the number of deleted nucleotides is a multiple of three, the reading frame of the gene is preserved downstream of the mutation. wheatoncollege.edu This contrasts with frameshift mutations, where the insertion or deletion of a number of nucleotides not divisible by three alters the entire downstream amino acid sequence, usually leading to a premature stop codon and a truncated, non-functional protein. wikipedia.orggenome.gov Frameshift mutations are a common cause of β-thalassemia, where there is a quantitative deficiency of β-globin, rather than the production of an abnormal protein as seen in most hemoglobin variants. wikipedia.org
Mechanisms of Deletion : Small deletions in globin genes, like the one in this compound, are thought to arise from mechanisms such as slipped-strand mispairing during DNA replication, particularly in regions with short direct repeats. Another proposed mechanism is misreading by DNA polymerase due to local distortion of the DNA helix. These mechanisms can lead to the looping out of a small number of nucleotides, which are then excised by DNA repair machinery.
Point Mutations : The vast majority of hemoglobin variants, such as Hemoglobin S (β6 Glu→Val) and Hemoglobin C (β6 Glu→Lys), are the result of single nucleotide substitutions, or point mutations, leading to a single amino acid change. oncohemakey.com These mutations are genetically simpler than the complex deletion-insertion seen in this compound, but their clinical consequences can be equally severe, as exemplified by sickle cell disease.
The genetic mechanism underlying this compound is relatively complex compared to a simple point mutation or a straightforward deletion. It involves both the removal and the effective insertion of genetic material, resulting in a unique structural rearrangement.
Molecular Pathomechanisms in Relation to Other Unstable Hemoglobins and Hemoglobinopathies
The clinical manifestation of this compound as a hemolytic anemia is a direct consequence of its molecular instability. This pathomechanism is shared with a large group of "unstable hemoglobins," although the specific molecular triggers for instability can vary.
The primary pathomechanism for unstable hemoglobins involves the denaturation and precipitation of the abnormal hemoglobin within the red blood cell. ganeshdiagnostic.com These precipitates, known as Heinz bodies, can damage the red cell membrane, leading to increased rigidity and premature destruction in the spleen. ganeshdiagnostic.comarupconsult.com The molecular triggers for this instability can be categorized as follows:
Disruption of the Heme Pocket : Many unstable hemoglobins, such as Hemoglobin Bristol (β67 Val→Asp), have amino acid substitutions that introduce a charged residue into the hydrophobic interior of the heme pocket. nih.gov This disrupts the delicate environment required to hold the heme group, leading to heme loss and subsequent globin chain precipitation.
Alteration of Secondary Structure : Mutations that interfere with the α-helical structure of the globin chain can also cause instability. For example, the substitution of a proline residue into an α-helix can disrupt its structure.
Impaired Subunit Interactions : The stability of the hemoglobin tetramer depends on the integrity of the α1β1 and α1β2 interfaces. Mutations in these contact regions, as seen in some unstable variants, can weaken the association between subunits, leading to the accumulation of unstable monomers.
In this compound, the deletion of four amino acids and insertion of one at the C-terminus of the β-chain likely causes instability through a combination of factors. The shortening of the H-helix and the alteration of the C-terminal structure can lead to improper folding of the β-globin chain and disrupt the critical non-covalent interactions that maintain the tertiary and quaternary structure of the hemoglobin molecule. This would expose hydrophobic regions to the aqueous environment, promoting aggregation and precipitation.
While the end result—hemolysis due to Heinz body formation—is similar across many unstable hemoglobinopathies, the initial molecular defect leading to this cascade can be quite different. The case of this compound, with its complex C-terminal rearrangement, provides a distinct example of how a deletion-insertion event can trigger the common pathological pathway of hemoglobin instability.
Globin Gene Regulation and Hemoglobin Birmingham Synthesis Research
Role of the Locus Control Region (LCR) in Globin Gene Expression and Switching
The primary regulatory element governing the expression of the entire beta-globin gene cluster is the Locus Control Region (LCR). wikipedia.orgkcl.ac.uk The LCR is a powerful long-range cis-regulatory element located far upstream of the globin genes it controls. wikipedia.org It is composed of several DNase I hypersensitive sites (HSs), which are areas of open chromatin accessible to regulatory proteins. nih.govresearchgate.net
The LCR is essential for achieving the high levels of globin gene expression required for hemoglobin production in erythroid cells. wikipedia.orgkcl.ac.uk It functions by recruiting transcription factors and chromatin-modifying complexes, and it physically interacts with the promoters of the individual globin genes through a process involving DNA looping. nih.gov This interaction creates an "active chromatin hub" that initiates and enhances transcription. nih.gov The LCR also plays a critical role in "globin switching," the developmental process where expression shifts from the embryonic (epsilon) to the fetal (gamma) and finally to the adult (beta and delta) globin genes. nih.gov The LCR sequentially interacts with the promoters of these genes, activating them in a specific temporal order.
Although specific studies on the LCR's role in Hemoglobin Birmingham expression are not available, its function is well-established for the beta-globin locus in general. The HBB gene variant responsible for this compound is under the control of this same LCR. Therefore, the LCR drives the transcription of the mutated gene in adult erythroid cells, leading to the synthesis of the unstable this compound protein. Deletion of the LCR is known to silence the entire beta-globin locus, which would prevent the expression of both normal and variant beta-globin genes. wikipedia.org
Table 1: Key Components of the Beta-Globin Locus Control Region (LCR)
| Component | General Function |
| 5'HS1-4 | Erythroid-specific sites that bind transcription factors and contribute to the LCR's overall enhancer activity. They play roles in chromatin remodeling and activating the appropriate developmental stage-specific globin gene. nih.gov |
| 5'HS5 | A more ubiquitous site that may function as an insulator element, helping to shield the globin locus from the influence of surrounding chromatin. nih.gov |
Influence of Key Transcription Factors on Variant Gene Expression
The expression of the HBB gene, including variants like this compound, is dependent on the coordinated action of numerous transcription factors. These proteins bind to specific DNA sequences in both the LCR and the proximal promoter of the beta-globin gene to activate transcription. The presence of the correct combination of these factors is what ensures that globin genes are expressed only in erythroid cells.
While direct research linking these factors to this compound is limited, their fundamental roles in beta-globin gene expression are well-documented. The mutation causing this compound lies within the coding sequence of the gene and does not affect the binding sites for these key regulatory proteins. Therefore, the expression of the this compound variant is controlled by the same transcription factors that regulate the normal beta-globin gene.
Table 2: Major Transcription Factors in Beta-Globin Gene Regulation
| Transcription Factor | Role in Beta-Globin Gene Expression |
| GATA1 | A master regulator of erythropoiesis, essential for the expression of all globin genes. It binds to both the LCR and gene promoters. nih.gov |
| EKLF (KLF1) | A crucial activator that binds specifically to the CACCC box in the beta-globin gene promoter, significantly boosting its expression. It is vital for the switch from gamma- to beta-globin production. researchgate.net KLF1 also activates BCL11A. researchgate.net |
| BCL11A | A major repressor of fetal hemoglobin (gamma-globin) in adults. By silencing the gamma-globin genes, it facilitates the LCR's interaction with the beta-globin gene promoter, thereby promoting adult hemoglobin synthesis. nih.gov |
| SOX6 | Acts as another key silencer of fetal and embryonic globin genes, working in concert with BCL11A to ensure high-level beta-globin expression in adults. |
Interaction with Alpha-Hemoglobin Stabilizing Protein (AHSP) and Other Molecular Chaperones
In normal erythropoiesis, alpha-globin and beta-globin chains are produced in a balanced ratio. However, the genes for alpha-globin are duplicated, leading to a tendency to produce an excess of alpha-globin chains. researchgate.net Free alpha-globin is highly unstable and can precipitate, causing oxidative damage and cell death—the underlying pathology of beta-thalassemia. mdpi.com
To prevent this, erythroid cells produce a specific molecular chaperone called Alpha-Hemoglobin Stabilizing Protein (AHSP). AHSP binds specifically to free alpha-globin chains, stabilizing them in a soluble, non-toxic conformation until they can be incorporated into a hemoglobin tetramer with a beta-globin chain. researchgate.netnih.gov AHSP does not bind to beta-globin or the fully formed hemoglobin tetramer. nih.gov
This compound is an unstable beta-chain variant. elsevierpure.com While AHSP does not directly interact with beta-globin, its role is highly relevant in this context. The instability of the this compound beta-chain can lead to its premature degradation, creating a relative excess of free, unpaired alpha-globin chains, similar to the situation in beta-thalassemia. In such a scenario, AHSP would play a crucial protective role by binding to these excess alpha-globin chains, mitigating their toxicity and potentially reducing the severity of ineffective erythropoiesis and hemolysis. mdpi.com Therefore, the expression level and function of AHSP can be considered a modifying factor in the clinical severity of conditions involving unstable beta-globin variants like this compound.
Advanced Research Models and Systems for Hemoglobin Birmingham Studies
In Vitro Protein Expression and Reconstitution Systems for Variant Analysis
In vitro protein expression systems are fundamental tools for producing specific hemoglobin variants like Hemoglobin Birmingham in a controlled laboratory setting. These systems enable researchers to generate sufficient quantities of the variant protein for detailed biochemical and biophysical characterization, independent of patient samples.
Expression Systems: Recombinant this compound can be expressed in various host systems, with Escherichia coli being a common choice due to its rapid growth and well-established genetic manipulation techniques. However, challenges such as the correct incorporation of the heme group and proper protein folding need to be addressed. To overcome these, co-expression with chaperones like the alpha-hemoglobin stabilizing protein (AHSP) can be employed to ensure the stability of the newly synthesized globin chains.
Reconstitution and Analysis: Once the globin chains are expressed, they are purified and reconstituted in vitro with heme to form the complete hemoglobin tetramer. This process allows for the analysis of the variant's assembly, stability, and functional properties. Techniques such as high-performance liquid chromatography (HPLC), mass spectrometry, and isoelectric focusing are used to verify the purity and identity of the reconstituted this compound. analyticalcontrols.compolylc.comchromsystems.com The stability of the variant can then be assessed using methods like isopropanol (B130326) precipitation tests, which are particularly relevant for unstable hemoglobins (B146990).
| System/Technique | Application in this compound Studies | Key Findings/Advantages |
| E. coli Expression | Production of recombinant β-globin chains with the Birmingham mutation. | Allows for large-scale production for structural and functional studies. |
| Co-expression with AHSP | Stabilization of the unstable β-globin chain during synthesis. | Improves the yield of correctly folded and soluble globin chains. mdpi.comnih.gov |
| In Vitro Reconstitution | Assembly of purified globin chains and heme into tetrameric hemoglobin. | Enables the study of the impact of the mutation on hemoglobin assembly and stability. |
| HPLC and Mass Spectrometry | Characterization and purity assessment of the expressed variant. | Confirms the precise molecular weight and identity of this compound. nih.gov |
| Isopropanol Precipitation Test | Assessment of the stability of the reconstituted this compound. | Quantifies the degree of instability caused by the specific mutation. nih.gov |
Cell-Free Systems for Hemoglobin Assembly and Folding Studies
Cell-free protein synthesis (CFPS) systems offer a powerful platform for studying the intricate processes of hemoglobin assembly and folding without the complexities of a living cell. These systems provide a precisely controlled environment where the individual components and conditions for protein synthesis can be manipulated.
In the context of this compound, cell-free systems can be utilized to investigate how the specific deletion and amino acid replacement in the β-globin chain affects its folding kinetics and its interaction with α-globin chains. By monitoring the synthesis and assembly process in real-time, researchers can gain insights into the molecular events that lead to the instability of this variant. For instance, studies on hemoglobin assembly have shown that the process occurs in a stepwise manner, and cell-free systems coupled with techniques like electrospray mass spectrometry can monitor these sequential steps. nih.govresearchgate.net This approach could reveal whether the this compound mutation leads to the formation of unstable intermediates or off-pathway products that are prone to aggregation.
Key Research Questions Addressed by Cell-Free Systems for this compound:
Does the Birmingham mutation alter the folding pathway of the β-globin chain?
How does the mutation affect the binding affinity and kinetics of the β-globin chain with the α-globin chain?
Are there specific chaperones or cellular factors that can mitigate the folding defects of the Birmingham variant in a cell-free environment?
Genetically Engineered Mouse Models for Globin Gene Regulation and Variant Studies
Genetically engineered mouse models are invaluable for studying the in vivo consequences of human hemoglobin variants in a physiological context. nih.govmdpi.com While a specific mouse model for this compound has not been detailed in the provided information, the generation of such a model would follow established strategies for creating transgenic or knock-in mice that express human globin genes. nih.govbiologists.comeur.nl
These models are crucial for understanding how the unstable this compound affects red blood cell (RBC) biology, leading to hemolytic anemia. A mouse model would allow researchers to investigate the entire lifecycle of RBCs carrying this compound, from erythropoiesis in the bone marrow to their premature destruction. nih.gov Such models have been successfully created for other unstable hemoglobins, like Hemoglobin Santa Ana, and have replicated key features of the human disease, including anemia, Heinz body formation, and splenomegaly. nih.gov
Potential Characteristics of a this compound Mouse Model:
| Feature | Expected Observation in Mouse Model | Relevance to Human Disease |
| Hematological Profile | Reduced red blood cell count, hemoglobin, and hematocrit; increased reticulocyte count. | Mimics the chronic hemolytic anemia seen in patients. |
| Red Blood Cell Morphology | Presence of Heinz bodies (precipitated hemoglobin) within erythrocytes. | A hallmark of unstable hemoglobinopathies. |
| Spleen and Liver | Splenomegaly and potentially hepatomegaly due to increased clearance of damaged RBCs. | Reflects the extravascular hemolysis characteristic of the disease. |
| Globin Chain Synthesis | Imbalance in globin chain ratios can be studied. | Provides insights into the pathophysiology of the variant. |
Development of Novel Protein Engineering Strategies for Modulating Hemoglobin Stability and Function
Protein engineering offers promising avenues for developing therapeutic strategies for unstable hemoglobin variants like this compound. nih.govcapes.gov.br These strategies aim to modify the hemoglobin molecule itself to counteract the destabilizing effects of the mutation.
Rational Design and Mutagenesis: Based on the known structure of hemoglobin and the specific location of the Birmingham mutation (a deletion of amino acids at positions 141-144 and replacement with a single glutamine in the β-chain), rational design approaches can be used to introduce secondary mutations that could potentially stabilize the protein. nih.govelsevierpure.com For example, mutations could be designed to create new stabilizing interactions within the β-globin chain or at the interface between the α and β subunits. Computational modeling can be employed to predict the effects of such changes before they are tested experimentally.
Directed Evolution: Another powerful protein engineering approach is directed evolution. This involves creating a library of hemoglobin variants with random mutations and then selecting for those with improved stability. While technically challenging for a complex protein like hemoglobin, this method has the potential to identify unexpected stabilizing mutations that might not be predicted by rational design.
Pharmacological Chaperones: Research into stabilizing drugs for hemoglobin variants is an active area. mdpi.comnih.govpreprints.org These small molecules can bind to the unstable hemoglobin variant and help it to fold correctly and maintain its structure, thereby reducing its propensity to precipitate and cause cell damage. While not a direct protein engineering strategy of the hemoglobin molecule itself, the development of these chaperones relies heavily on a detailed understanding of the structural defects of the variant, which is gained from the research models described above.
| Strategy | Approach for this compound | Potential Outcome |
| Rational Mutagenesis | Introduce specific amino acid substitutions near the site of the Birmingham mutation to create new stabilizing bonds. | Increased stability of the this compound variant, leading to reduced hemolysis. nih.gov |
| Directed Evolution | Generate a library of this compound variants with additional random mutations and select for improved stability. | Identification of novel, non-obvious mutations that enhance the stability of the protein. |
| Pharmacological Chaperones | Screen for small molecules that bind to and stabilize the conformation of this compound. | A potential therapeutic agent that could be administered to patients to reduce the severity of anemia. mdpi.comnih.gov |
Future Directions and Emerging Research Avenues for Hemoglobin Birmingham
Unresolved Questions in its Specific Molecular Mechanism and Stability Profiles
Despite the identification of the specific genetic deletion and amino acid substitution in Hemoglobin Birmingham, a number of questions regarding its precise molecular behavior and stability remain unanswered. Future research in this area could focus on:
Detailed Structural Analysis: High-resolution structural studies, such as X-ray crystallography or cryo-electron microscopy, of this compound could provide a more precise understanding of how the deletion of four amino acids and the insertion of a glutamine residue in the β-chain impacts the protein's tertiary and quaternary structure. This would help to elucidate the exact mechanisms leading to its instability.
Dynamics of Protein Unfolding and Aggregation: Investigating the kinetics and thermodynamics of this compound's denaturation process would offer insights into its stability profile. Techniques like differential scanning calorimetry and circular dichroism could be employed to compare its unfolding pathway to that of normal hemoglobin A and other unstable variants.
Interaction with Cellular Chaperones: Understanding how the cellular machinery, particularly molecular chaperones, responds to the presence of the unstable this compound could reveal potential targets for therapeutic intervention. It is currently unclear to what extent these quality control systems can mitigate the effects of the unstable protein.
Oxidative Stress Susceptibility: A more detailed characterization of the oxidative stability of this compound is needed. Quantifying the rates of autoxidation and heme loss compared to other variants would provide a clearer picture of its contribution to cellular damage and hemolysis.
Table 1: Key Unresolved Questions and Potential Research Approaches for this compound
| Unresolved Question | Potential Research Approach | Expected Outcome |
| Precise 3D structural changes | X-ray crystallography, Cryo-electron microscopy | Detailed atomic model of this compound, revealing altered intramolecular interactions. |
| Mechanisms of instability and aggregation | Differential scanning calorimetry, Circular dichroism, Fluorescence spectroscopy | Quantitative data on the thermodynamic stability and unfolding pathways. |
| Cellular response to the unstable protein | Proteomics, Cell-based assays | Identification of interacting chaperones and degradation pathways. |
| Susceptibility to oxidative damage | In vitro oxidation assays, Measurement of heme loss rates | Quantitative assessment of oxidative instability and its contribution to pathophysiology. |
Integration of Multi-Omics Data for Comprehensive Systems Biology Understanding of Hemoglobin Variants
A systems biology approach, integrating various "omics" data, holds significant promise for a more holistic understanding of the pathophysiology of hemoglobin variants like this compound. This approach moves beyond the study of a single molecule to a broader view of its impact on the entire biological system of the red blood cell.
Genomics: While the primary mutation in this compound is known, whole-genome or whole-exome sequencing of a larger cohort of individuals with this variant could identify potential genetic modifiers that influence the clinical severity of the resulting hemolytic anemia.
Transcriptomics: RNA sequencing of erythroid precursor cells from individuals with this compound could reveal alterations in gene expression profiles related to globin chain synthesis, stress erythropoiesis, and antioxidant responses.
Proteomics: Comprehensive analysis of the red blood cell proteome in the presence of this compound could identify changes in the abundance of proteins involved in cellular repair, membrane integrity, and antioxidant defense mechanisms. This could uncover compensatory pathways or previously unknown downstream effects of the unstable hemoglobin.
Metabolomics: Studying the metabolic profile of red blood cells containing this compound may reveal alterations in key metabolic pathways, such as glycolysis and the pentose (B10789219) phosphate (B84403) pathway, which are crucial for red blood cell function and survival.
The integration of these multi-omics datasets would allow researchers to construct detailed molecular maps of the cellular response to this compound, potentially identifying novel biomarkers and therapeutic targets. ijml.orgajol.info
Advancements in High-Throughput Screening for Novel Allosteric Modulators in Research Settings
In the context of research, high-throughput screening (HTS) presents a powerful tool for the discovery of novel small molecules that could modulate the properties of hemoglobin variants. nih.govnijotech.com For this compound, HTS campaigns could be designed to identify compounds with the following properties:
Stabilizing Agents: Screening large chemical libraries for compounds that increase the thermal stability of this compound could lead to the discovery of molecules that prevent its precipitation and the formation of Heinz bodies.
Inhibitors of Heme Loss: Given that heme loss contributes to the instability of many hemoglobin variants, HTS could be used to find compounds that strengthen the interaction between the globin chain and the heme group in this compound.
The development of robust and miniaturized assays for these properties would be a critical first step in enabling large-scale screening efforts in a research setting.
Development of Advanced Computational and Artificial Intelligence-Driven Predictive Models for Hemoglobin Variant Behavior
The increasing availability of genetic and structural data for a vast number of hemoglobin variants provides an opportunity for the development of sophisticated computational and artificial intelligence (AI)-driven models to predict the behavior of newly discovered or uncharacterized variants like this compound.
In Silico Prediction of Stability: Machine learning algorithms can be trained on datasets of known stable and unstable hemoglobin variants to predict the impact of specific mutations on protein stability. nih.govelifesciences.org These models could be refined to more accurately predict the consequences of complex mutations like the deletion-insertion found in this compound.
Molecular Dynamics Simulations: Advanced computational simulations can model the dynamic behavior of this compound at an atomic level. These simulations can provide insights into how the mutation alters the protein's flexibility, conformational changes, and interactions with other molecules, which are difficult to study experimentally.
AI-Powered Genotype-Phenotype Correlations: By analyzing large datasets of genetic information and clinical outcomes for various hemoglobinopathies, AI models can be developed to predict the clinical severity of a given variant. ijml.orgajol.infonih.gov While more data would be needed for rare variants, these models could eventually aid in prognostic assessments for individuals with this compound.
Predictive Models for Drug Discovery: Computational models can be used to predict the binding of small molecules to specific sites on the hemoglobin molecule. This can accelerate the initial stages of drug discovery by identifying promising candidates for further experimental testing as potential allosteric modulators.
The continuous improvement of these predictive models, fueled by increasing computational power and more extensive experimental data, will be a valuable asset in the future study of this compound and other rare hemoglobin variants.
Q & A
Basic Research Questions
Q. What experimental design strategies are recommended for studying hemoglobin variants like hemoglobin Birmingham?
- Methodological Answer : Begin with a systematic literature review using databases such as PubMed, CINAHL, and SCOPUS, focusing on keywords like "this compound," "variant hemoglobin," and "oxygen affinity" . For primary data, employ case-control studies comparing this compound carriers with controls, using high-performance liquid chromatography (HPLC) or mass spectrometry for precise quantification . Include ethical considerations for human subject recruitment, such as informed consent and anonymization of data .
Q. How can researchers address data quality issues in hemoglobin concentration measurements?
- Methodological Answer : Use standardized protocols for hemoglobin assessment, such as portable hemoglobinometers calibrated against reference laboratories . Mitigate measurement errors by analyzing data dispersion (e.g., standard deviations beyond 1.1–1.5 g/dL indicate potential inaccuracies) and addressing digital preference biases (e.g., rounding to values ending in 0 or 5) . Validate findings through triplicate measurements and cross-referencing with clinical symptoms .
Q. What statistical approaches are suitable for analyzing this compound’s functional properties?
- Methodological Answer : For parametric data (e.g., hemoglobin concentration), use t-tests or ANOVA to compare means across groups. For non-parametric data (e.g., ordinal symptom severity scores), apply Mann-Whitney U tests . Principal component analysis (PCA) can identify correlations between hemoglobin variants and clinical outcomes, such as oxygen dissociation curves . Pre-register analysis plans to avoid post-hoc bias .
Advanced Research Questions
Q. How can conflicting data on this compound’s oxygen-binding affinity be resolved?
- Methodological Answer : Conduct meta-analyses of existing studies, grading evidence quality using frameworks like BSH guidelines (e.g., inclusion of peer-reviewed studies vs. case reports) . Replicate experiments under controlled conditions, adjusting variables like pH and temperature to isolate confounding factors . Use Bayesian statistics to quantify uncertainty and update prior hypotheses .
Q. What methodologies are effective for distinguishing genetic mutations in this compound from other globin gene variants?
- Methodological Answer : Combine next-generation sequencing (NGS) for identifying single nucleotide polymorphisms (SNPs) with functional assays like oxygen equilibrium curves . Cross-validate findings with structural modeling (e.g., molecular dynamics simulations) to assess conformational changes in mutant hemoglobin . Reference databases like HbVar for allele-specific functional annotations .
Q. How should researchers design longitudinal studies to track this compound’s clinical progression?
- Methodological Answer : Use stratified sampling to ensure representation across demographics (e.g., age, sex, comorbidities) . Collect data at regular intervals using mixed-methods approaches: quantitative (e.g., serial hemoglobin electrophoresis) and qualitative (e.g., patient-reported fatigue scores) . Address attrition bias by implementing retention strategies (e.g., incentives, follow-up reminders) .
Data and Ethical Considerations
Q. What are the challenges in synthesizing grey literature on this compound?
- Methodological Answer : Search grey literature via Google Scholar and institutional repositories (e.g., Public Health England) using terms like "this compound case report" . Critically appraise non-peer-reviewed sources for bias (e.g., lack of blinding in observational studies) and triangulate findings with clinical trial data . Document search strategies in appendices for transparency .
Q. How can researchers ethically balance data sharing and privacy in hemoglobin variant studies?
- Methodological Answer : Anonymize datasets by removing identifiers (e.g., names, geographic locations) and store them in secure repositories like Open Science Framework . Obtain explicit consent for secondary data use during recruitment . For public data sharing, adhere to copyright laws (e.g., Creative Commons licensing) and cite original sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
